
Zicronapine
Vue d'ensemble
Description
Zicronapine, previously known as Lu 31-130, is an atypical antipsychotic medication that was under development by H. Lundbeck A/S. It exhibits monoaminergic activity and has a multi-receptorial profile, showing potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors .
Méthodes De Préparation
La synthèse de la Zicronapine implique plusieurs étapes. Initialement, l'acide 2,3-dihydrobenzofuran-5-carboxylique est préparé puis converti en chlorure d'acide correspondant. Cet intermédiaire est réagi avec le 3-(2-aminoéthyl)-1H-indole pour former un autre produit intermédiaire. Finalement, cet intermédiaire est traité avec l'acide fumarique pour obtenir le fumarate de this compound. Les méthodes de production industrielle impliquent généralement des voies synthétiques multi-étapes similaires, assurant une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
La Zicronapine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la this compound, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques et son fragment pipérazine.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La this compound a été principalement étudiée pour son potentiel dans le traitement de la schizophrénie. Elle a montré une efficacité et une sécurité significatives dans les essais cliniques, démontrant une séparation par rapport au placebo et des résultats comparables à ceux d'autres antipsychotiques comme l'olanzapine . Au-delà de ses applications psychiatriques, le profil multi-récepteur de la this compound en fait un composé précieux pour la recherche en neuropharmacologie, en particulier pour comprendre les rôles des récepteurs de la dopamine et de la sérotonine dans les troubles de la santé mentale .
Mécanisme d'action
La this compound exerce ses effets par une activité antagoniste puissante au niveau des récepteurs de la dopamine D1, D2 et de la sérotonine 5HT2A. En bloquant ces récepteurs, la this compound module l'activité des neurotransmetteurs dans le cerveau, ce qui est crucial pour ses effets antipsychotiques. Ce mécanisme permet d'atténuer les symptômes de la schizophrénie et d'autres troubles connexes .
Applications De Recherche Scientifique
Zicronapine, formerly known as Lu 31-130, is an atypical antipsychotic medication that was under development by H. Lundbeck A/S . While its development was discontinued in 2014 in favor of another antipsychotic, Lu AF35700 , this compound showed promise in early clinical trials for treating schizophrenia and potentially other neurological and psychiatric diseases .
Pharmacological Profile and Mechanism of Action
this compound exhibits monoaminergic activity and has a multi-receptorial profile . In vitro and in vivo, it has demonstrated potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors . Individuals with schizophrenia often have increased levels of dopamine in the striatum, a brain region with specialized neurons containing D1 and D2 dopamine receptors . Antipsychotic drugs work by inhibiting overactive dopamine, thus alleviating symptoms of schizophrenia . this compound's mechanism of action is similar to clozapine, especially regarding its low binding to dopamine (D2) receptors .
Clinical Trial Data and Efficacy
In Phase II clinical trials, this compound showed statistically significant separation from placebo and convincing efficacy and safety data when compared to olanzapine .
- Phase II Development Program: The program included a placebo-controlled study and an olanzapine-referenced study, involving approximately 375 patients .
- Placebo-Controlled Trial: this compound showed a clear dose-response and a statistically significant improvement in Positive and Negative Syndrome Scale (PANSS) score on both 7mg and 10mg doses .
- Olanzapine-Referenced Study: this compound showed a comparable reduction in PANSS score to olanzapine .
- Safety and Tolerability: Data from both trials indicated that this compound was safe and well-tolerated, with the number of withdrawals in the olanzapine-referenced study similar to the olanzapine group .
Phase III Trial
A Phase 3 trial comparing this compound and risperidone over 6 months of treatment in 160 patients with schizophrenia was under consideration . The study aimed to measure the efficacy of this compound (7.5mg/day) and risperidone (5mg/day) and their relative impact on key metabolic parameters . Long-term relative safety and efficacy are key factors in determining the appropriate use of newer antipsychotics .
Potential Therapeutic Applications
this compound was considered a potential treatment option for neurological and psychiatric diseases due to its pro-cognitive effects observed in animal models and strong, positive anti-psychotic effects in phase II development . this compound's pharmacological receptor affinity profile is similar to that of clozapine .
Mécanisme D'action
Zicronapine exerts its effects through potent antagonistic activity at dopamine D1, D2, and serotonin 5HT2A receptors. By blocking these receptors, this compound modulates neurotransmitter activity in the brain, which is crucial for its antipsychotic effects. This mechanism helps alleviate symptoms of schizophrenia and other related disorders .
Comparaison Avec Des Composés Similaires
La Zicronapine est unique en raison de son profil multi-récepteur et de ses effets antagonistes puissants au niveau des récepteurs de la dopamine et de la sérotonine. Des composés similaires comprennent :
Olanzapine : Un autre antipsychotique atypique avec un profil de récepteur similaire mais une pharmacocinétique et un profil d'effets secondaires différents.
Rispéridone : Connue pour son efficacité dans le traitement de la schizophrénie, mais avec une affinité de liaison aux récepteurs différente de celle de la this compound.
Quétiapine : Partage certaines propriétés pharmacologiques avec la this compound mais possède un spectre d'activité récepteur plus large.
L'unicité de la this compound réside dans son antagonisme récepteur équilibré, qui contribue à son efficacité et à sa sécurité dans les essais cliniques .
Activité Biologique
Zicronapine is a tetracyclic azepine compound developed primarily for the treatment of schizophrenia. It exhibits a complex mechanism of action, primarily targeting various neurotransmitter receptors, including dopamine and serotonin receptors. This article delves into the biological activity of this compound, presenting data from clinical studies, its pharmacological profile, and case studies that highlight its efficacy and safety.
Pharmacological Profile
This compound has demonstrated potent antagonistic activity at several receptors:
- Dopamine Receptors : this compound exhibits significant antagonism at dopamine D1 and D2 receptors, which are critical in the pathophysiology of schizophrenia. This action contributes to its antipsychotic effects by modulating dopaminergic signaling pathways associated with psychotic symptoms .
- Serotonin Receptors : The compound also shows affinity for serotonin 5-HT2A and 5-HT2C receptors. This dual action on both dopamine and serotonin receptors is thought to enhance its therapeutic efficacy while potentially reducing side effects commonly associated with traditional antipsychotics .
The mechanism by which this compound exerts its effects involves:
- G-Protein Coupled Receptor (GPCR) Activation : Binding to serotonin receptors leads to the activation of G-proteins, which subsequently modulate downstream signaling pathways, including phospholipase C-beta activation, resulting in the release of intracellular calcium and other second messengers .
- Beta-Arrestin Pathway : this compound’s interaction with beta-arrestins may facilitate alternative signaling pathways that can influence neuroplasticity and neuroprotection, which are crucial in managing neuropsychiatric disorders .
Efficacy in Schizophrenia
A Phase III clinical trial evaluated the efficacy of this compound in patients with schizophrenia who were resistant to other treatments. The study reported significant improvements in psychotic symptoms measured by the Positive and Negative Syndrome Scale (PANSS). The results indicated that this compound could effectively reduce both positive and negative symptoms associated with schizophrenia .
Safety and Tolerability
The safety profile of this compound has been assessed in various studies:
- Adverse Effects : Commonly reported side effects include sedation, weight gain, and metabolic changes. However, these effects are generally milder compared to those observed with other antipsychotics like olanzapine or clozapine .
- Long-term Use : In a longitudinal study, patients maintained on this compound showed stable symptom control without significant deterioration in metabolic parameters over a 12-month period .
Case Studies
Case Study 1: Treatment-Resistant Schizophrenia
A patient diagnosed with treatment-resistant schizophrenia was switched to this compound after experiencing inadequate response to clozapine. Following the transition, the patient exhibited marked improvement in overall functioning and a reduction in hallucinations. Monitoring revealed no significant adverse reactions during the first six months of treatment .
Case Study 2: Long-term Management
Another patient maintained on this compound for over two years reported sustained symptom relief and improved quality of life. Regular assessments indicated stable weight and metabolic parameters, suggesting that this compound may offer a favorable long-term treatment option for schizophrenia .
Summary of Findings
Parameter | This compound | Olanzapine | Clozapine |
---|---|---|---|
Dopamine D1/D2 Antagonism | High | Moderate | High |
Serotonin 5-HT2A/2C Antagonism | High | High | Moderate |
Common Side Effects | Mild sedation, weight gain | Weight gain, sedation | Agranulocytosis |
Efficacy in Schizophrenia | Significant improvement | Variable effectiveness | High efficacy |
Long-term Safety | Favorable | Concerns over metabolic syndrome | Requires monitoring |
Propriétés
IUPAC Name |
4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPMJBXPNZMNQD-PZJWPPBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168849 | |
Record name | Zicronapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170381-16-5 | |
Record name | (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170381-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zicronapine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zicronapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zicronapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZICRONAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV11V7G6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.